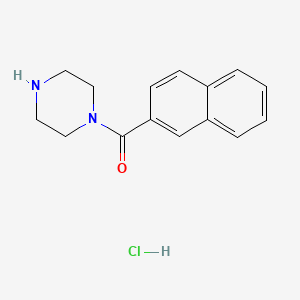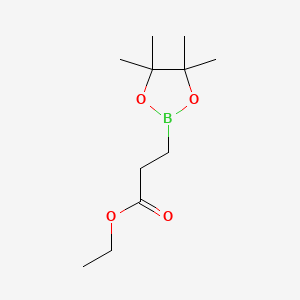
Ethyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Borylierung in der organischen Synthese
Ethyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoat: wird bei der Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen eingesetzt. Dieser Prozess wird typischerweise durch Palladium katalysiert und führt zur Bildung von Pinacolbenzylboronat . Diese Reaktion ist entscheidend für die Synthese komplexer organischer Moleküle und Pharmazeutika, da sie eine Bor-Einheit einführt, die durch verschiedene organische Transformationen weiter manipuliert werden kann.
Hydroborierung von Alkinen und Alkenen
Die Verbindung dient als Reagenz für die Hydroborierung von Alkyl- oder Arylalkinen und -alkenen, oft in Gegenwart von Übergangsmetallkatalysatoren . Die Hydroborierung ist eine grundlegende Reaktion in der organischen Chemie, die die Umwandlung ungesättigter Kohlenstoff-Kohlenstoff-Bindungen in Organoborverbindungen ermöglicht, die wertvolle Zwischenprodukte in der organischen Synthese sind.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Im Bereich der Kreuzkupplungsreaktionen ist dieser Ethylester ein wichtiger Bestandteil der Suzuki-Miyaura-Kupplung, wo er als Borquelle für die Kreuzkupplung mit Aryl- oder Vinylhalogeniden fungiert . Diese Reaktion wird häufig bei der Synthese von Biarylen verwendet, einer wichtigen Struktur in vielen Pharmazeutika und organischen Materialien.
Übergangsmetallkatalysierte Prozesse
Die Verbindung findet Anwendung in verschiedenen übergangsmetallkatalysierten Prozessen. Ihre Rolle als Bordonor in diesen Reaktionen ist entscheidend für die Synthese komplexer Moleküle, insbesondere bei der Entwicklung neuer katalytischer Methoden, die die Reaktionswirksamkeit und Selektivität verbessern können .
Materialwissenschaft und Nanotechnologie
In der Materialwissenschaft wird die Fähigkeit der Verbindung, Boratome zu spenden, bei der Herstellung von bordopierten Nanomaterialien genutzt. Diese Materialien besitzen einzigartige Eigenschaften und werden für den Einsatz in elektronischen Geräten, Sensoren und als Katalysatoren in verschiedenen chemischen Reaktionen erforscht .
Medizinische Chemie
In der medizinischen Chemie wird die Verbindung verwendet, um Boratome in biologisch aktive Moleküle einzuführen. Dies kann die pharmakologischen Eigenschaften einer Verbindung erheblich verändern, was zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führt .
Landwirtschaftliche Chemie
Die mit diesem Ester synthetisierten borhaltigen Verbindungen werden auf ihr potenzielles Einsatzgebiet in der landwirtschaftlichen Chemie untersucht. Sie können als Vorläufer für die Entwicklung neuer Pestizide oder Düngemittel dienen, die den Ernteertrag und die Schädlingsresistenz verbessern können .
Umweltchemie
Schließlich wird die Verbindung in der Umweltchemie auf ihr Potenzial hin untersucht, zur Synthese von umweltfreundlichen Chemikalien beizutragen. Ihr Einsatz in Reaktionen, die weniger gefährliche Abfälle erzeugen, ist besonders wertvoll bei der Verfolgung der Prinzipien der grünen Chemie .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester compound Boronic esters are generally known to interact with various enzymes and receptors in biological systems, often serving as intermediates in the synthesis of more complex molecules .
Mode of Action
Boronic esters, including this compound, are often used in organic synthesis due to their ability to form carbon-carbon bonds . They can undergo transmetallation with a transition metal catalyst, such as palladium, to form organometallic intermediates. These intermediates can then participate in various types of coupling reactions .
Biochemical Pathways
Boronic esters are known to be involved in various chemical reactions, such as suzuki-miyaura cross-coupling reactions . These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals .
Pharmacokinetics
As a boronic ester, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
As a boronic ester, it is likely to be involved in the synthesis of other compounds through coupling reactions . The products of these reactions could have various biological effects, depending on their structure and properties .
Action Environment
The action, efficacy, and stability of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of a suitable catalyst, and the concentrations of the reactants .
Eigenschaften
IUPAC Name |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBNOTZLRIDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657933 | |
| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302577-73-7 | |
| Record name | Ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302577-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethoxycarbonyl)ethylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)
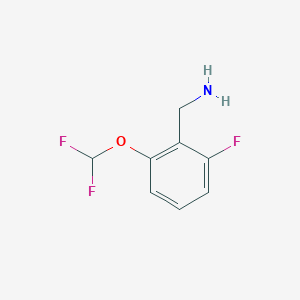
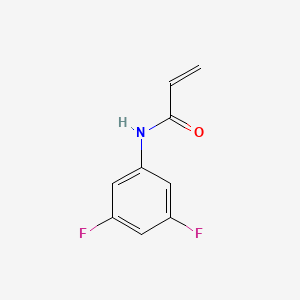
![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)
![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)
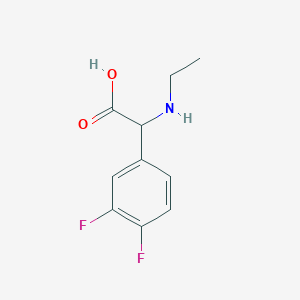

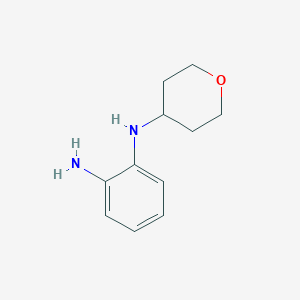
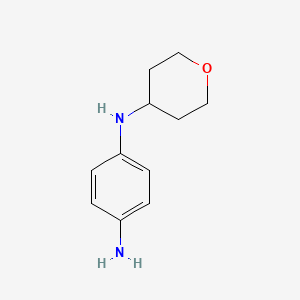
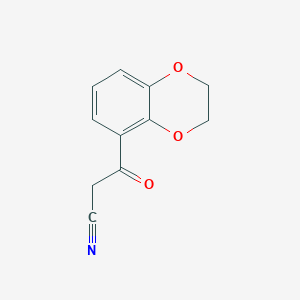
![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one](/img/structure/B1419013.png)
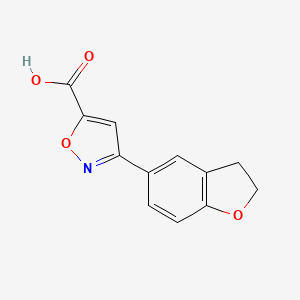
![2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419016.png)
